molecular formula C10H6I2N2O B13074923 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde

3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13074923
M. Wt: 423.98 g/mol
InChI Key: LYDOGOWPBWJBPS-UHFFFAOYSA-N
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Description

3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features an imidazole ring substituted with two iodine atoms at positions 4 and 5, and a benzaldehyde group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde typically involves the iodination of an imidazole derivative followed by formylation. One common method includes the following steps:

    Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an appropriate solvent like acetic acid or dichloromethane.

    Formylation: The iodinated imidazole is then subjected to formylation using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the benzaldehyde group at position 3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.

Major Products Formed

    Oxidation: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzyl alcohol.

    Substitution: 3-(4,5-Diazido-1H-imidazol-1-yl)benzaldehyde or 3-(4,5-Dithioureido-1H-imidazol-1-yl)benzaldehyde.

Scientific Research Applications

3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms may facilitate binding to specific sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

    3-(4,5-Dichloro-1H-imidazol-1-yl)benzaldehyde: Contains chlorine atoms instead of iodine, resulting in different reactivity and biological activity.

    3-(4,5-Dibromo-1H-imidazol-1-yl)benzaldehyde: Contains bromine atoms, which may alter its electronic properties and reactivity compared to the diiodo derivative.

Uniqueness

3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring specific interactions with biological targets or imaging techniques.

Properties

Molecular Formula

C10H6I2N2O

Molecular Weight

423.98 g/mol

IUPAC Name

3-(4,5-diiodoimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6I2N2O/c11-9-10(12)14(6-13-9)8-3-1-2-7(4-8)5-15/h1-6H

InChI Key

LYDOGOWPBWJBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC(=C2I)I)C=O

Origin of Product

United States

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